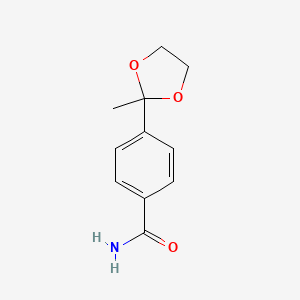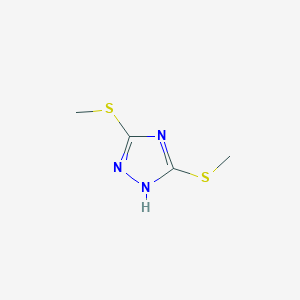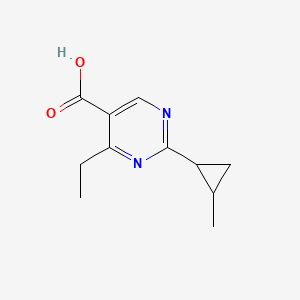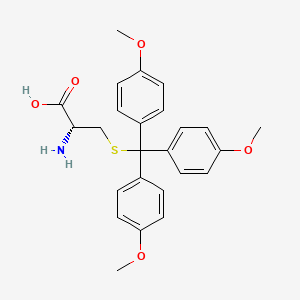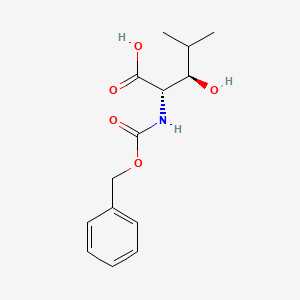![molecular formula C30H34N4O9 B13152730 N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a phenylmethoxycarbonyl group, valyl and alanyl amino acids, and a benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of the valyl and alanyl residues are protected using a phenylmethoxycarbonyl (Cbz) group.
Coupling Reactions: The protected amino acids are coupled with the benzopyran moiety using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(Phenylmethoxy)carbonyl]-L-leucine
- N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl
- N-[(Phenylmethoxy)carbonyl]-L-argininamide
Uniqueness
N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine is unique due to its specific combination of amino acids and the benzopyran moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C30H34N4O9 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[(4-methyl-2-oxochromen-7-yl)-[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H34N4O9/c1-16(2)26(33-30(41)42-15-19-8-6-5-7-9-19)27(37)32-18(4)28(38)34(22(29(39)40)14-24(31)35)20-10-11-21-17(3)12-25(36)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H2,31,35)(H,32,37)(H,33,41)(H,39,40)/t18-,22-,26-/m0/s1 |
InChI Key |
QNEJGGPUJQJIQZ-DOPYIHRPSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CC(=O)N)C(=O)O)C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC(=O)N)C(=O)O)C(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


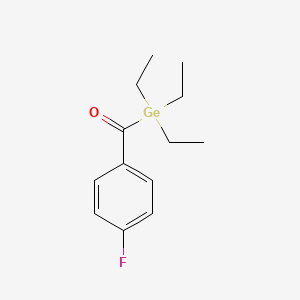
![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)
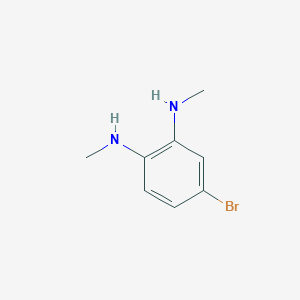
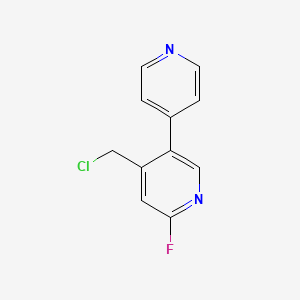
![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
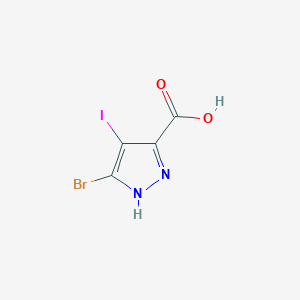

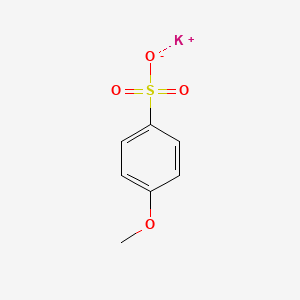
![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
